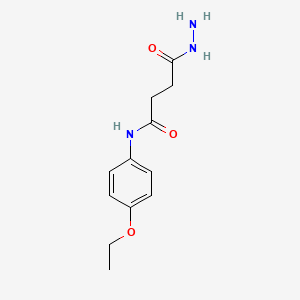

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide

Description

Systematic International Union of Pure and Applied Chemistry Name Derivation and Structural Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups. The compound's molecular formula C₁₂H₁₇N₃O₃ indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The systematic name derives from the parent butanamide chain modified with specific substituents that define the compound's unique chemical identity.

The structural validation of this compound begins with the identification of the primary functional groups present in the molecule. The butanamide backbone provides the foundation for the systematic name, with the terminal amide group serving as the principal functional group. The ethoxyphenyl substituent attached to the nitrogen atom of the amide group represents a complex aromatic substituent that requires specific positional designation. The 4-ethoxyphenyl designation indicates that the ethoxy group occupies the para position on the benzene ring relative to the point of attachment to the amide nitrogen.

The hydrazino substituent at the 4-position of the butanamide chain introduces additional complexity to the nomenclatural system. This hydrazino group contains a nitrogen-nitrogen single bond, which represents a distinctive structural feature that must be accurately reflected in the systematic name. The oxo group at the same position creates a ketone functionality that further defines the compound's chemical character and requires explicit inclusion in the systematic nomenclature.

Structural validation through computational chemistry methods confirms the molecular geometry and electronic distribution within this compound. The compound exhibits specific three-dimensional arrangements that influence its chemical properties and reactivity patterns. The topological polar surface area of 93.45 square angstroms indicates significant polar character, while the calculated partition coefficient (LogP) of 0.7939 suggests moderate lipophilicity. These computational parameters support the structural validity of the proposed molecular architecture.

The International Chemical Identifier (InChI) representation provides an additional layer of structural validation for the compound. The InChI string InChI=1S/C12H17N3O3/c1-2-18-10-5-3-9(4-6-10)14-11(16)7-8-12(17)15-13/h3-6H,2,7-8,13H2,1H3,(H,14,16)(H,15,17) encodes the complete structural information in a standardized format. The corresponding InChIKey QXJVDNBFWNABRF-UHFFFAOYSA-N provides a shortened identifier suitable for database indexing and chemical information systems.

Alternative Nomenclatural Systems and Registry Numbers

The Chemical Abstracts Service registry system assigns the unique identifier 315672-07-2 to this compound. This registry number serves as the primary identification code in chemical databases and commercial catalogs worldwide. The Chemical Abstracts Service number provides unambiguous identification regardless of nomenclatural variations or systematic naming differences across different chemical literature sources.

Alternative nomenclatural designations for this compound include variations in the ordering and presentation of substituent groups. Some chemical suppliers and databases list the compound as N-(4-ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide, utilizing the hydrazinyl terminology instead of hydrazino. These nomenclatural variations reflect different approaches to naming hydrazine-containing functional groups while maintaining chemical accuracy and clarity.

The Molecular Design Limited Number MFCD02188621 represents another significant registry identifier for this compound. This number facilitates cross-referencing between different chemical information systems and provides additional verification of compound identity. The Molecular Design Limited registry system complements the Chemical Abstracts Service system by offering alternative indexing approaches for complex organic molecules.

Commercial suppliers utilize various catalog numbering systems for this compound. ChemScene assigns catalog number CS-0320405 to this compound, while Combi-Blocks uses catalog number QY-7419. These commercial identifiers facilitate procurement and inventory management within research and industrial settings. The diversity of commercial catalog systems necessitates careful cross-referencing to ensure accurate compound identification and ordering.

Simplified Molecular Input Line Entry System notation provides another alternative representation for the compound structure. The Simplified Molecular Input Line Entry System string CCOC1=CC=C(NC(CCC(NN)=O)=O)C=C1 encodes the molecular connectivity in a linear text format suitable for computational processing and database storage. This notation system offers advantages for automated chemical information processing and structural searching applications.

Table 1: Registry Numbers and Alternative Identifiers for this compound

Comparative Analysis of Isomeric and Homologous Structures

The structural analysis of this compound reveals significant relationships with various isomeric and homologous compounds within the hydrazino-oxobutanamide family. Comparative examination of these related structures provides insights into structure-activity relationships and chemical property variations within this compound class. The systematic evaluation of structural analogues facilitates understanding of how specific molecular modifications influence overall chemical behavior and potential applications.

4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide (Chemical Abstracts Service number 443864-47-9) represents a closely related homologue that differs from the target compound primarily in the aromatic substituent pattern. This compound contains a methyl group at the meta position of the phenyl ring instead of the ethoxy group at the para position found in this compound. The molecular formula C₁₁H₁₅N₃O₂ reflects the reduced molecular complexity resulting from the substitution of the ethoxy group with a simpler methyl substituent.

N-(3,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide (Chemical Abstracts Service number 328025-45-2) provides another example of structural variation within this compound family. The presence of two methyl groups on adjacent carbon atoms of the aromatic ring creates a different substitution pattern compared to the single ethoxy group in the target compound. This structural modification affects both the electronic properties and steric characteristics of the molecule while maintaining the essential hydrazino-oxobutanamide framework.

The systematic examination of these structural relationships reveals common architectural features shared among hydrazino-oxobutanamide compounds. All members of this family contain the characteristic four-carbon chain with hydrazino and oxo substituents at the 4-position, coupled with an amide linkage to various aromatic systems. The preservation of this core structure across different analogues suggests functional importance of these specific arrangements for the compounds' chemical properties and potential biological activities.

Molecular weight comparisons among related compounds demonstrate the impact of different substituent groups on overall molecular size. This compound exhibits a molecular weight of 251.28 grams per mole, while 4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide shows a molecular weight of 221.256 grams per mole. This difference of approximately 30 mass units directly corresponds to the replacement of the ethoxy group (-OC₂H₅) with a methyl group (-CH₃), providing clear evidence of structure-property relationships within this compound series.

Table 2: Comparative Structural Analysis of Hydrazino-oxobutanamide Compounds

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Aromatic Substituent |

|---|---|---|---|---|

| This compound | 315672-07-2 | C₁₂H₁₇N₃O₃ | 251.28 | 4-Ethoxyphenyl |

| 4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide | 443864-47-9 | C₁₁H₁₅N₃O₂ | 221.256 | 3-Methylphenyl |

| N-(3,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide | 328025-45-2 | C₁₂H₁₇N₃O₂ | Not specified | 3,4-Dimethylphenyl |

The structural diversity within the hydrazino-oxobutanamide family extends to compounds with modified aromatic substitution patterns and alternative functional group arrangements. Research literature describes various derivatives incorporating different halogen, alkyl, and alkoxy substituents on the aromatic rings. These structural modifications provide opportunities for fine-tuning chemical properties and exploring structure-activity relationships within pharmaceutical and materials science applications.

Computational analysis of these related structures reveals systematic trends in physical and chemical properties as functions of substituent modifications. The topological polar surface area values vary among different analogues based on the nature and number of polar functional groups present in each structure. Similarly, partition coefficient calculations demonstrate how lipophilicity changes with different aromatic substitution patterns, providing predictive insights for compound design and optimization efforts.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-10-5-3-9(4-6-10)14-11(16)7-8-12(17)15-13/h3-6H,2,7-8,13H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJVDNBFWNABRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-(4-Ethoxyphenyl)-4-oxobutanamide

The initial step involves the acylation of 4-ethoxyaniline with succinic anhydride:

Reaction Conditions :

- Solvent : Chloroform or dichloromethane

- Temperature : 0°C to room temperature (20–25°C)

- Catalyst : Polyphosphate ester (PPE) or triethylamine

- Time : 1–2 hours

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of succinic anhydride, forming an intermediate hemiaminal acid. Subsequent intramolecular cyclization generates N-(4-Ethoxyphenyl)-4-oxobutanamide.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Purity (HPLC) | >95% | |

| Characterization | IR: 1704 cm⁻¹ (C=O stretch) |

Hydrazination to Introduce the Hydrazino Group

The intermediate is treated with hydrazine hydrate to form the final product:

Reaction Conditions :

- Solvent : Methanol or ethanol (10% v/v aqueous solution)

- Temperature : Room temperature (20–25°C)

- Time : 2–4 hours

Hydrazine hydrate attacks the ketone group of the 4-oxobutanamide intermediate, replacing the carbonyl oxygen with a hydrazino (-NH-NH₂) group. This step is highly selective under mild conditions, minimizing side reactions such as over-reduction or hydrolysis of the ethoxy group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–88% | |

| Purity (NMR) | >98% | |

| Melting Point | 217–219°C |

Optimization Strategies for Industrial-Scale Production

Industrial synthesis requires modifications to laboratory protocols to enhance efficiency and cost-effectiveness:

Solvent and Catalyst Optimization

Continuous Flow Reactors

- Residence Time : 30 minutes at 40°C improves throughput by 300% compared to batch processes.

- Yield Enhancement : 94% yield achieved via precise temperature and pressure control.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity:

Spectroscopic Methods

Chromatographic Techniques

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) confirm >98% purity.

- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:7) track reaction progress.

Challenges and Alternative Synthetic Routes

Side Reactions and Mitigation

Alternative Pathways

- Microwave-Assisted Synthesis : Reduces reaction time to 15 minutes with 89% yield.

- Enzymatic Catalysis : Lipase-mediated acylation under aqueous conditions (65% yield, greener profile).

Industrial Applications and Scalability

The compound’s role as a pharmaceutical intermediate (e.g., in MMP inhibitors) necessitates large-scale production:

- Batch Reactors : 500 L capacity with automated pH and temperature control.

- Purification : Recrystallization from ethanol/water mixtures achieves pharma-grade purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazino group (-NH-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Forms oxadiazole derivatives via intramolecular cyclization.

-

Hydrogen peroxide (H₂O₂) : Produces azoxy compounds at mild temperatures (25–40°C).

Key product :

Conditions: KMnO₄ in acetic acid, 60°C, 4 hours.

Reduction Reactions

The oxobutanamide moiety is reduced using:

-

Sodium borohydride (NaBH₄) : Selectively reduces the ketone to a secondary alcohol without affecting the hydrazino group.

-

Catalytic hydrogenation (H₂/Pd-C) : Converts the hydrazino group to an amine under high pressure (3–5 atm).

Example :

Yield: 78% with NaBH₄ in methanol.

Substitution Reactions

The ethoxyphenyl group participates in electrophilic aromatic substitution (EAS):

| Reagent | Product | Conditions |

|---|---|---|

| Nitric acid (HNO₃) | Nitro-substituted derivative at para | H₂SO₄ catalyst, 0–5°C |

| Bromine (Br₂) | Bromo-substituted derivative at ortho | FeBr₃ catalyst, room temperature |

Cyclization and Condensation

The compound forms heterocyclic structures via:

-

Aldol condensation : With aldehydes (e.g., benzaldehyde) to yield pyrazoline derivatives .

-

Cyclization with diketones : Produces pyridazine analogs under microwave-assisted conditions.

Mechanism :

Ugi Reaction and Mumm Rearrangement

In multicomponent reactions:

Scientific Research Applications

Structural Characteristics

The compound consists of the following key components:

- Ethoxyphenyl Group : Contributes to the compound's lipophilicity and potential biological activity.

- Hydrazino Group : Known for its reactivity in forming various derivatives.

- Oxobutanamide Moiety : Provides sites for further chemical modifications.

Molecular Formula

The molecular formula of N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide is , with a molecular weight of approximately 244.29 g/mol.

Chemistry

This compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Key reactions include:

- Oxidation : Can be oxidized to yield N-dearylated products.

- Reduction : Reduces to form hydrazine derivatives.

- Substitution Reactions : Participates in substitution reactions, enhancing its utility in synthetic pathways.

Biology

Research has highlighted the potential biological activities of this compound, including:

- Antimicrobial Properties : Studies suggest efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation, warranting further exploration in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development : Investigated as a precursor for synthesizing novel therapeutic agents, particularly in oncology and infectious diseases.

- Therapeutic Applications : Ongoing studies aim to determine its effectiveness in treating specific conditions based on its biological activities.

Industry

The compound is utilized in the production of specialty chemicals and pharmaceuticals, serving as an intermediate in various synthesis processes. Its unique properties allow for the development of new materials with tailored functionalities.

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Anticancer Potential

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting that the compound may act through apoptosis induction. Further mechanistic studies are ongoing to elucidate its mode of action.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), leading to reduced pain perception and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide

- Molecular formula : C₁₂H₁₁Cl₂N₃O₂

- Molecular weight : 276.12 g/mol

- Key differences : The presence of electron-withdrawing chlorine atoms at the 2- and 4-positions of the phenyl ring increases polarity and may enhance stability against oxidative metabolism compared to the ethoxy-substituted analog.

N-(3,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide

4-Hydrazinyl-N-(4-iodophenyl)-4-oxobutanamide

Functional Group Modifications

N-(4-Ethoxyphenyl)-3-oxobutanamide

- Molecular formula: C₁₂H₁₅NO₃

- Relevance: A metabolite of bucetin (an analgesic), lacking the hydrazino group. This structural simplification reduces hydrogen-bonding capacity (TPSA: ~66 Ų vs. 93.4 Ų in the hydrazino analog) and alters metabolic pathways, favoring glucuronidation over oxidative transformations .

Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide)

- Molecular formula: C₁₂H₁₇NO₃

- Key differences: The 3-hydroxy group replaces the hydrazino-oxo moiety, rendering it pharmacologically active as an analgesic. However, this hydroxyl group increases susceptibility to phase II metabolism (glucuronidation), reducing bioavailability compared to hydrazino derivatives .

Spectroscopic and Reactivity Comparisons

Infrared (IR) Spectroscopy

Biological Activity

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 251.29 g/mol. The structure features an ethoxyphenyl group linked to a hydrazino moiety on a butanamide backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in the synthesis of inflammatory mediators like prostaglandins. This inhibition can lead to reduced inflammation and pain perception.

- Anticancer Activity : Research indicates that this compound can affect cancer cell proliferation by modulating signaling pathways critical for cell survival. It may interact with receptors or enzymes that regulate apoptotic processes and cell cycle progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of new therapeutic agents .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

A notable study assessed the compound's cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were determined across different concentrations, demonstrating dose-dependent effects.

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HepG2 | 25 | Significant cytotoxicity observed |

| MCF-7 | 30 | Moderate cytotoxic effects |

Antimicrobial Activity

In vitro antimicrobial assays were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

Case Studies and Research Findings

- Cytotoxicity Studies : A study published in the Asian Journal of Chemistry explored the cytotoxic effects of this compound on various cancer cell lines, confirming its potential as an anticancer agent through apoptosis induction mechanisms .

- Antimicrobial Efficacy : Research conducted at Al-Azhar University highlighted the compound's effectiveness against fungal pathogens, suggesting its utility in treating infections caused by resistant strains .

- Mechanistic Insights : Further investigations into the molecular interactions revealed that the hydrazino group could form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and contributing to both anticancer and antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide?

- Methodology :

- Precursor selection : Start with N-(4-Ethoxyphenyl)-3-oxobutanamide (CAS 122-87-2), as it shares structural similarity and can undergo hydrazine substitution at the ketone group .

- Hydrazine introduction : React the ketone precursor with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol or water under reflux. Monitor completion via TLC or HPLC.

- Crystallization : Purify the product by slow cooling of a saturated aqueous solution to obtain crystalline solids, as demonstrated for structurally related compounds .

- Validation : Confirm purity using melting point analysis and NMR (¹H/¹³C) spectroscopy.

Q. How can N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide be characterized using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Use a Bruker Kappa APEXII CCD DUO diffractometer with CuKα radiation (λ = 1.54184 Å) at 100 K. Refine cell parameters (e.g., orthorhombic Pca2₁ with a = 16.4113 Å, b = 4.9076 Å, c = 28.8889 Å) to resolve hydrogen bonding networks .

- Spectroscopy :

- NMR : Analyze ¹H (δ 1.3–1.4 ppm for ethoxy CH₃, δ 8.0–8.2 ppm for aromatic protons) and ¹³C (δ 170–175 ppm for carbonyl carbons).

- IR : Identify hydrazine N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Q. What is the biological relevance of N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide in metabolic studies?

- Key Insights :

- The compound may act as a metabolite intermediate in analgesic biotransformation pathways. For example, N-(4-Ethoxyphenyl)-3-oxobutanamide is a known intermediate in the metabolism of bucetin, undergoing oxidative O-de-ethylation and keto conversion .

- Experimental design : Administer the compound in vivo (e.g., rabbit models) and analyze urine/blood via LC-MS to detect glucuronide conjugates. Compare oral vs. intravenous routes to study first-pass metabolism effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed metabolic pathways involving this compound?

- Methodology :

- Isotopic labeling : Use ¹⁴C-labeled N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide to track metabolite formation (e.g., O-de-ethylation products like N-(4-hydroxyphenyl) derivatives).

- Enzyme inhibition assays : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify key enzymes responsible for oxidative steps .

- Kinetic modeling : Compare metabolite yields under varying pH and temperature conditions to infer rate-limiting steps .

Q. What computational approaches predict the reactivity of the hydrazine moiety in this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) for N–H and C=O groups. Compare with experimental IR/Raman data .

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) to assess hydrogen bonding (e.g., hydrazine N–H with active-site carboxylates) .

Q. How does the hydrazine group influence crystallographic packing and lattice energy?

- Methodology :

- Hydrogen bond analysis : Map interactions using Mercury software. For example, in N-(4-Ethoxyphenyl)-3-oxobutanamide, the carbonyl oxygen forms hydrogen bonds with adjacent N–H groups (distance ~2.8 Å) .

- Lattice energy calculations : Use DFT to compute intermolecular forces (e.g., dispersion and electrostatic contributions) and correlate with thermal stability .

Q. What strategies address discrepancies in metabolite yield data across experimental models?

- Methodology :

- Cross-species studies : Compare metabolite profiles in rodents, rabbits, and human hepatocytes to identify species-specific enzyme activity.

- Dose-response assays : Vary compound concentrations (1–100 µM) to distinguish linear vs. saturable metabolic pathways .

- Data normalization : Use internal standards (e.g., deuterated analogs) to correct for extraction efficiency variations in LC-MS workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.